molecular formula C7H8F2N2 B2877589 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 2418673-42-2

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B2877589
CAS No.: 2418673-42-2
M. Wt: 158.152
InChI Key: GZDQKILZXWFCPK-UHFFFAOYSA-N
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Description

6,6-Difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (Molecular Formula: C7H8F2N2, Monoisotopic Mass: 158.06555 Da) is a fluorinated benzodiazole derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds based on the benzodiazole and related benzothiazole scaffolds are extensively investigated for their diverse pharmacological properties, which include potential antimicrobial, antitumor, and anti-tubercular activities . The incorporation of two fluorine atoms at the 6-position of the tetrahydrobenzodiazole structure is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. This makes it a compound of significant interest for the synthesis of novel bioactive molecules and for the exploration of new therapeutic agents targeting resistant pathogens . Researchers utilize this scaffold in various applications, including the development of molecular probes and in structure-activity relationship (SAR) studies due to its ability to interact with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Properties

IUPAC Name

6,6-difluoro-1,4,5,7-tetrahydrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-7(9)2-1-5-6(3-7)11-4-10-5/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDQKILZXWFCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=CN2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours . This method yields representatives of the new heterocyclic system of benzimidazolo[1,2-a]-pyrazolo[1,5-c]quinazoline.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: As mentioned earlier, cyclization reactions can be used to synthesize this compound from its precursors.

Common Reagents and Conditions

    Potassium Fluoride (KF): Used in the cyclization reaction.

    Acetonitrile: Solvent for the reaction.

Major Products Formed

The major product formed from the cyclization reaction is this compound itself. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.

Scientific Research Applications

6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is not well-documented. like other benzimidazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6,6-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole with key analogues, highlighting structural variations, physicochemical properties, and functional implications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₇H₈F₂N₂ ~170.15 6,6-difluoro Enhanced electronegativity; potential use as a fluorinated building block in drug discovery.
4,5,6,7-Tetrahydro-1H-1,3-benzodiazole (base structure) C₇H₁₀N₂ 122.17 No substituents Basic scaffold for benzodiazole derivatives; used in coordination chemistry and catalysis.
6,7-Difluoro-1H-1,3-benzodiazol-2-amine C₇H₅F₂N₃ 169.13 6,7-difluoro; 2-amine Bioactive amine group; potential antiviral or antimicrobial applications.
6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one C₁₁H₁₂F₃N₂O 260.23 6,6-dimethyl; 3-trifluoromethyl; ketone Steric bulk and electron-deficient core; explored in kinase inhibitor development.
(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine C₁₂H₁₅F₆N₃O₄ 379.26 2-methanamine; bis(trifluoroacetic acid) Functionalized amine derivative; used in peptide mimetics and bioconjugation.

Structural and Electronic Differences

  • Fluorine Substitution Patterns :

    • The 6,6-difluoro derivative exhibits geminal fluorine atoms, which increase ring planarity and electron-withdrawing effects compared to the 6,7-difluoro isomer . This positional difference impacts dipole moments and intermolecular interactions.
    • The trifluoromethyl group in the indazolone derivative introduces strong electron-withdrawing and hydrophobic effects, enhancing metabolic stability .
  • Functional Group Variations :

    • The 2-amine substituent in the 6,7-difluoro analogue enables hydrogen bonding, making it suitable for targeting enzymes or receptors .
    • The methanamine derivative (with trifluoroacetic acid counterions) offers solubility in polar solvents and compatibility with biological systems .

Physicochemical Properties

  • Polarity and Solubility :

    • Fluorinated derivatives (e.g., 6,6-difluoro, 6,7-difluoro) exhibit lower polar surface areas than hydroxyl- or amine-substituted analogues, improving membrane permeability .
    • The dimethyl-trifluoromethyl indazolone has reduced solubility in aqueous media due to steric hindrance and hydrophobicity .
  • Thermal Stability: Fluorine substitution generally enhances thermal stability. For example, 6,7-difluoro-1H-1,3-benzodiazol-2-amine (mp >300°C) shows higher decomposition resistance than the non-fluorinated base structure.

Biological Activity

6,6-Difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H8F2N2C_8H_8F_2N_2 with a molecular weight of approximately 172.16 g/mol. The presence of difluoro substituents enhances its reactivity and biological profile.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to benzodiazole derivatives. For instance, certain derivatives have shown significant activity against viral targets by inhibiting specific viral enzymes. The structure-activity relationship (SAR) suggests that the difluoro substitution may enhance binding affinity to viral proteins.

CompoundTarget VirusIC50 (µM)Mechanism of Action
This compoundHCV NS5B32.2Inhibition of RNA polymerase
Related Benzodiazole DerivativeTMV30.57 ± 3.11Disruption of viral replication

Antitumor Activity

Benzodiazole derivatives have also been evaluated for their anticancer properties. The activity is often attributed to their ability to interact with DNA or inhibit specific kinases involved in cancer cell proliferation.

Case Study:

In a study examining various benzodiazole derivatives for antitumor activity:

  • Compound A (related structure): IC50 = 1.61 µg/mL against A-431 cells.
  • Compound B : IC50 = 1.98 µg/mL against Jurkat cells.

These results indicate that modifications in the benzodiazole structure can lead to enhanced cytotoxic effects against different cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in viral replication or cancer cell metabolism.
  • DNA Interaction : Some derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.
  • Signal Transduction Modulation : Certain benzodiazoles can modulate pathways involved in cell survival and apoptosis.

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